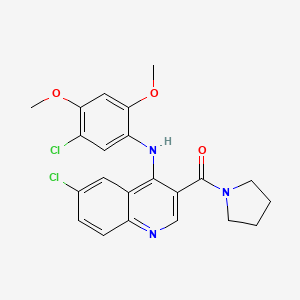

(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

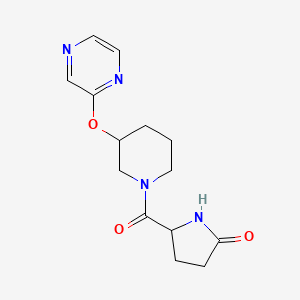

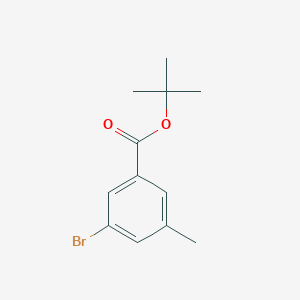

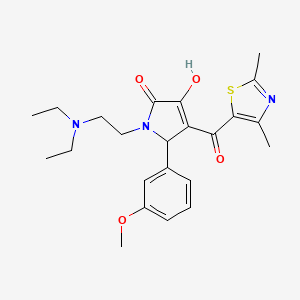

The compound appears to be a complex organic molecule with potential for various applications in chemistry and materials science. The chemical name suggests a structure that incorporates elements of quinoline and pyrrolidinyl methanone, both of which are significant in the synthesis of pharmacologically active molecules.

Synthesis Analysis

Research on similar compounds involves multi-step synthetic processes that include cyclization reactions, substitutions, and modifications of functional groups to achieve the desired molecular framework. For example, the synthesis of related pyrroloquinoline derivatives has been achieved through methods that involve nitrations, reductions, and protective group strategies (Roberts et al., 1997).

Molecular Structure Analysis

Crystallography and spectroscopic methods are commonly used for the structural characterization of such compounds. The molecular structure of closely related compounds has been determined using X-ray diffraction (XRD), which provides insights into the arrangement of atoms and the geometry of the molecule (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical behavior of quinoline derivatives involves interactions with various reagents and conditions, leading to a diverse array of reaction outcomes including cyclization, substitution, and addition reactions. The reactivity can be significantly influenced by the nature of substituents and the overall molecular conformation (Quiroga et al., 2001).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are determined by the molecular structure and are crucial for understanding the compound's behavior in different environments. These properties are typically explored through experimental measurements under various conditions.

Chemical Properties Analysis

Chemical properties include the compound’s reactivity, stability, and interactions with other chemical entities. These are influenced by the electronic structure, which can be elucidated through computational methods like density functional theory (DFT) to predict reactivity patterns and stability (Huang et al., 2021).

Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry

Research on structurally related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their electronic absorption, excitation, and fluorescence properties in various solvents. These studies, supported by quantum chemistry calculations, have highlighted the impact of structural modifications on the compound's electronic properties and potential applications in materials science, particularly in developing fluorescent materials for optical applications (Al-Ansari, 2016).

Antimicrobial and Anticancer Activity

Compounds with pyrazole derivatives and quinoline cores have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies have identified compounds exhibiting significant activity against various cancer cell lines and pathogens, suggesting that structurally similar compounds, including the one , could be explored for potential therapeutic applications (Hafez et al., 2016).

Antiplasmodial and Antifungal Activity

Research on N-functionalized aminoquinolines, including those derived from pyrrolidin-1-yl)quinolines, has indicated moderate to potent activity against strains of Plasmodium falciparum, the causative agent of malaria, and various fungal pathogens. This suggests potential applications in developing new antimalarial and antifungal agents (Vandekerckhove et al., 2015).

Crystallographic Studies

Crystal and molecular structure analysis of compounds with similar functional groups provides valuable information about the molecular geometry, intermolecular interactions, and potential for forming solid-state materials with specific properties. Such studies can inform the design of materials with desired physical and chemical characteristics for applications in pharmaceuticals, electronics, and materials science (Lakshminarayana et al., 2009).

Mécanisme D'action

Target of Action

Many compounds with a quinoline structure are known to interact with DNA or enzymes involved in cellular processes . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. The presence of the chloro and methoxy groups could influence the compound’s binding affinity and selectivity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. The presence of the chloro and methoxy groups could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

[6-chloro-4-(5-chloro-2,4-dimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O3/c1-29-19-11-20(30-2)18(10-16(19)24)26-21-14-9-13(23)5-6-17(14)25-12-15(21)22(28)27-7-3-4-8-27/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJSIUQAMSKAPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-((5-chloro-2,4-dimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)

![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2488546.png)

![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2488554.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)

![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2488559.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)